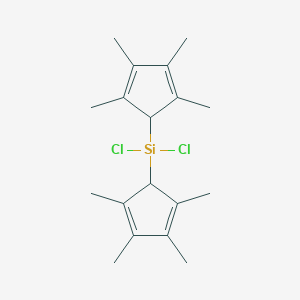
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- is an organosilicon compound with the molecular formula C20H28Cl2Si. This compound is notable for its unique structure, which includes two tetramethylcyclopentadienyl ligands attached to a silicon atom. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- typically involves the reaction of tetramethylcyclopentadiene with silicon tetrachloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:
2C9H12+SiCl4→C20H28Cl2Si+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is typically purified by distillation or recrystallization.
化学反応の分析
Types of Reactions
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation Reactions: The silicon center can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silyl hydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted silanes, silanols, siloxanes, and silyl hydrides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- is used in various scientific research applications, including:
Catalysis: It serves as a precursor for the synthesis of catalysts used in organic transformations.
Material Science: The compound is used in the preparation of silicon-based materials with unique properties.
Organometallic Chemistry: It is employed in the study of organosilicon compounds and their reactivity.
Biological Studies: The compound is used in the development of silicon-based drugs and biomaterials.
作用機序
The mechanism of action of silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- involves the interaction of the silicon center with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The tetramethylcyclopentadienyl ligands provide steric protection to the silicon center, influencing its reactivity and selectivity.
類似化合物との比較
Similar Compounds
- Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
- Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
- Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Uniqueness
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- is unique due to the presence of two chlorine atoms, which provide additional sites for chemical modification. This allows for greater versatility in its use as a precursor for various chemical reactions and materials.
特性
CAS番号 |
89597-04-6 |
|---|---|
分子式 |
C18H26Cl2Si |
分子量 |
341.4 g/mol |
IUPAC名 |
dichloro-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C18H26Cl2Si/c1-9-10(2)14(6)17(13(9)5)21(19,20)18-15(7)11(3)12(4)16(18)8/h17-18H,1-8H3 |
InChIキー |
AOQJZPDSXBJADH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C1[Si](C2C(=C(C(=C2C)C)C)C)(Cl)Cl)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


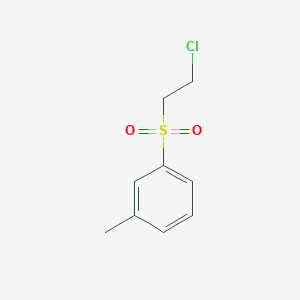
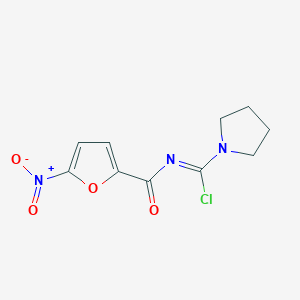
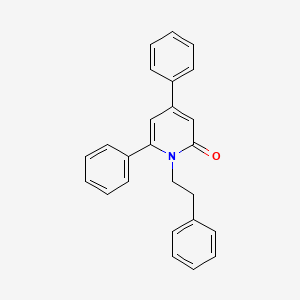
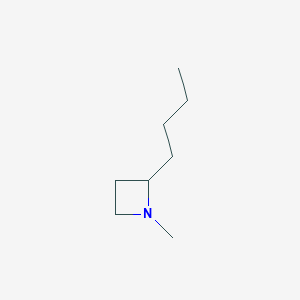
![4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide](/img/structure/B14395033.png)
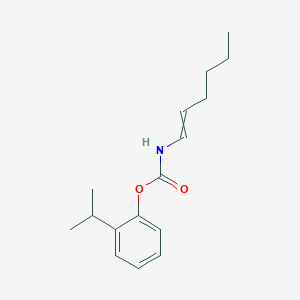
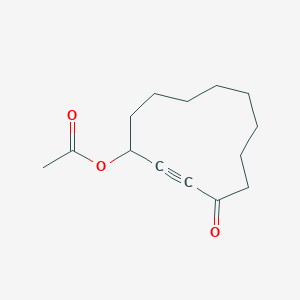


![5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B14395047.png)
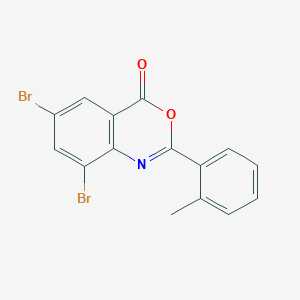
![7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14395055.png)
![N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B14395056.png)

